molecular formula C20H22N6O2 B2868945 1-cinnamyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898413-01-9

1-cinnamyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2868945
CAS RN: 898413-01-9
M. Wt: 378.436
InChI Key: FUAPRLFWRHEWCH-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cinnamyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality 1-cinnamyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cinnamyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research and Drug Development

The compound’s application in cancer research is significant due to its potential role in protein interaction studies . It can be used in in situ proximity ligation assays to detect and quantify protein interactions within the tumor microenvironment . This is crucial for understanding cell-to-cell interactions and identifying new targets for drug development.

Quality Management in Biomedical Research

In the realm of biomedical research, this compound could be instrumental in improving the reproducibility of scientific results. It can be part of quality management systems that ensure robust and dependable outcomes, which is essential for the credibility of scientific findings .

Interdisciplinary Research Impact

The compound may facilitate interdisciplinary research, which has a profound impact on technological innovation. It can be used to study the correlation between interdisciplinarity in scientific research and its technological impact, potentially leading to remarkable advancements .

Molecular Biology and Genetics

In molecular biology, the compound could be used for plasmid preparation in various sizes, which is fundamental for gene cloning, transfer, and manipulation. This is vital for applications such as library screening, sequencing, and PCR amplification .

Mass Spectrometry in Clinical Research

The compound might be used in mass spectrometry to streamline the verification of proteins and metabolites of clinical interest. This aids in the translational research process, converting basic science discoveries into clinical applications .

Analytical Chemistry

In analytical chemistry, the compound could be used as a reference material for gas chromatography , aiding in the identification and quantification of substances within complex mixtures. This application is important for the analysis of essential oils and other natural products .

properties

IUPAC Name

3,4,7,9-tetramethyl-1-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13-14(2)26-16-17(23(3)20(28)24(4)18(16)27)21-19(26)25(22-13)12-8-11-15-9-6-5-7-10-15/h5-11,14H,12H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAPRLFWRHEWCH-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,7,9-tetramethyl-1-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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